molecular formula C13H11I B1599093 1-Benzyl-2-iodobenzene CAS No. 35444-93-0

1-Benzyl-2-iodobenzene

Cat. No.: B1599093
CAS No.: 35444-93-0
M. Wt: 294.13 g/mol
InChI Key: XZWHKANKMDNRGN-UHFFFAOYSA-N
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Description

1-Benzyl-2-iodobenzene is an organic compound with the molecular formula C13H11I It consists of a benzene ring substituted with a benzyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-benzylbenzene. This can be achieved by reacting 1-benzylbenzene with iodine and a suitable oxidizing agent, such as nitric acid, under reflux conditions . Another method involves the use of a diazonium salt intermediate, where 1-benzyl-2-aminobenzene is diazotized and then treated with potassium iodide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 1-benzyl-2-iodobenzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates nucleophilic attack and subsequent substitution reactions . In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways .

Properties

IUPAC Name

1-benzyl-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11I/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHKANKMDNRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392610
Record name 1-benzyl-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35444-93-0
Record name 1-benzyl-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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